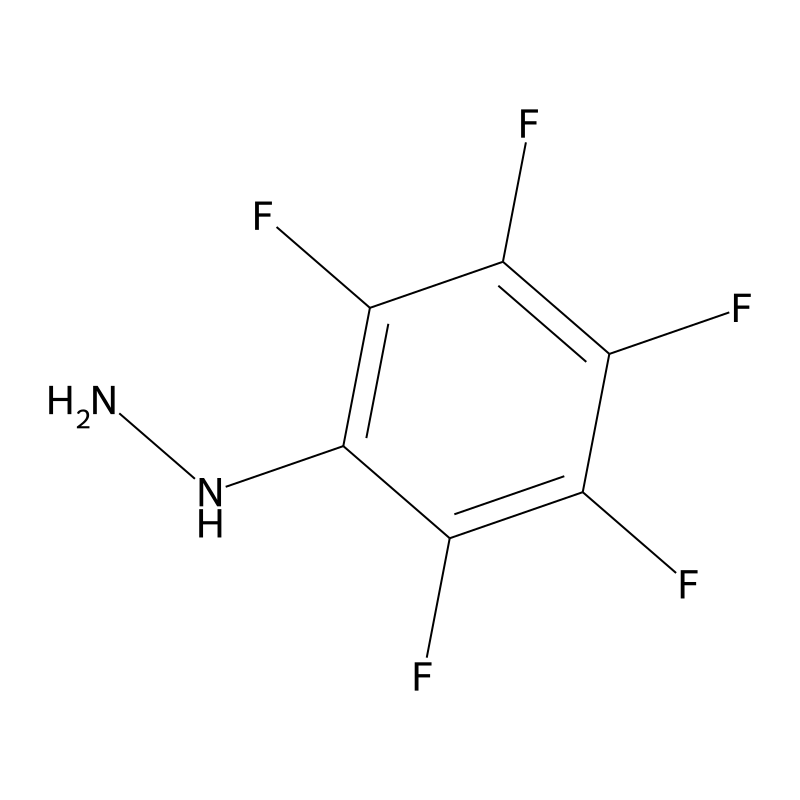

Pentafluorophenylhydrazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Derivatization Reagent:

PFPH is commonly used as a derivatization reagent in analytical chemistry. Derivatization involves modifying a molecule to make it more amenable to analysis by techniques like chromatography or mass spectrometry. PFPH reacts with carbonyl compounds (such as aldehydes and ketones) to form hydrazones. These hydrazones are often more volatile and easier to separate and identify than the original carbonyl compounds.

For example, PFPH is used to derivatize carbonyl groups in biological samples for analysis by gas chromatography-mass spectrometry (GC-MS) . This technique is used in various studies, including metabolomics and lipidomics, to identify and quantify metabolites and lipids in biological samples.

Synthesis of Organic Compounds:

PFPH can be used as a building block in the synthesis of various organic compounds. For instance, it can be used to prepare fluorinated hydrazones, which are valuable intermediates in the synthesis of pharmaceuticals and other functional materials .

Pentafluorophenylhydrazine is an organofluorine compound characterized by the presence of a hydrazine functional group attached to a pentafluorophenyl moiety. This compound is notable for its high reactivity due to the electronegative fluorine atoms, which significantly influence its chemical behavior. The molecular formula of pentafluorophenylhydrazine is C6H4F5N2, and it typically appears as a colorless to pale yellow liquid.

- Condensation Reactions: It can react with carbonyl compounds to form hydrazones, which are useful intermediates in organic synthesis .

- Oxidative Reactions: Pentafluorophenylhydrazine can undergo oxidation, leading to the formation of free radicals that may cause oxidative DNA damage .

- Reactions with Acyl Derivatives: The compound reacts with β-acyl derivatives in the presence of Lewis acids like aluminum chloride to produce oxadiazolinones .

Recent studies have highlighted the potential biological activities of pentafluorophenylhydrazine derivatives. Notably, certain synthesized Schiff bases containing this compound exhibited significant anticancer properties against various human cancer cell lines, including ovarian and colon cancers. In vitro studies demonstrated that some derivatives had notable cytotoxic effects, suggesting their potential as therapeutic agents .

Several methods exist for synthesizing pentafluorophenylhydrazine:

- Direct Hydrazination: This method involves the reaction of pentafluorobenzene with hydrazine under controlled conditions.

- Condensation Reactions: Pentafluorophenylhydrazine can be synthesized through condensation reactions with carbonyl compounds, yielding various derivatives that may exhibit enhanced biological activities .

- Reactions with Activated Enolethers: Another method involves the reaction of pentafluorophenylhydrazine with activated enolethers, leading to the formation of N-pentafluorophenylpyrazoles .

Pentafluorophenylhydrazine and its derivatives have several applications:

- Pharmaceuticals: Due to their biological activity, they are being explored as potential anticancer agents.

- Chemical Synthesis: They serve as intermediates in the synthesis of other organic compounds, particularly in the preparation of hydrazones and pyrazoles.

- Analytical Chemistry: The compound is utilized in derivatization processes for analytical purposes, such as improving the detection of certain carbonyl compounds .

Interaction studies involving pentafluorophenylhydrazine focus on its reactivity with various biological molecules and its potential toxicological effects. Research indicates that it can form adducts with DNA, leading to oxidative damage and mutagenesis. Additionally, molecular docking studies have been conducted to evaluate how derivatives interact with specific biological targets, enhancing understanding of their mechanisms of action .

Pentafluorophenylhydrazine shares structural similarities with other hydrazine derivatives but stands out due to its unique fluorinated phenyl group. Here are some similar compounds for comparison:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Hydrazine | Simple hydrazine | Lacks fluorination; less reactive |

| 2,4-Dinitrophenylhydrazine | Dinitrophenyl derivative | Contains nitro groups; used in analytical chemistry |

| Phenylhydrazine | Simple phenyl derivative | Less electronegative; lower reactivity |

| Pentafluorobenzene | Fluorinated aromatic | No hydrazine group; used in polymer chemistry |

Pentafluorophenylhydrazine's high reactivity and potential biological activity make it a subject of interest in both synthetic organic chemistry and medicinal research. Its unique structure allows for diverse applications that are not readily achievable with other similar compounds.

Early Discovery and Initial Characterization

The systematic study of pentafluorophenylhydrazine can be traced back to foundational research in polyfluoroarene chemistry conducted in the early 1960s. The compound was first comprehensively characterized in a landmark study published in the Journal of the Chemical Society in 1962, where researchers J. M. Birchall, R. N. Haszeldine, and A. R. Parkinson investigated pentafluorophenylhydrazine and the pentafluorophenyl radical as part of their broader examination of polyfluoroarenes. This seminal work established the fundamental chemical properties and synthetic methodologies that would later influence decades of research in organofluorine chemistry.

The initial development of pentafluorophenylhydrazine synthesis involved sophisticated organic chemistry techniques that reflected the advancing understanding of fluorinated aromatic compounds. The researchers demonstrated that the compound could be prepared through carefully controlled reactions involving pentafluorophenyl derivatives and hydrazine precursors. This early work laid the groundwork for understanding the unique reactivity patterns associated with highly fluorinated aromatic hydrazines, establishing pentafluorophenylhydrazine as a compound of significant theoretical and practical interest.

The historical significance of this compound extends beyond its initial synthesis to encompass its role in advancing the broader field of organofluorine chemistry. The 1962 research provided crucial insights into the stability and reactivity of pentafluorinated aromatic compounds, contributing to the theoretical framework that would guide future developments in fluorine chemistry. The compound's successful synthesis and characterization demonstrated the feasibility of creating highly fluorinated organic molecules with preserved functional group reactivity, a concept that would prove essential for numerous subsequent applications in analytical and synthetic chemistry.

Molecular Structure and Composition

Chemical Formula (C₆H₃F₅N₂) and Structural Representation

Pentafluorophenylhydrazine possesses the molecular formula C₆H₃F₅N₂, representing a compound with a molecular weight of 198.09-198.10 grams per mole [1] [2] [4]. The structural representation features a benzene ring substituted with five fluorine atoms at positions 2, 3, 4, 5, and 6, with a hydrazine functional group (-NHNH₂) attached at position 1 [1] [3]. The compound's systematic International Union of Pure and Applied Chemistry name is (2,3,4,5,6-pentafluorophenyl)hydrazine [1] [4].

The structural integrity is characterized by the InChI key BYCUWCJUPSUFBX-UHFFFAOYSA-N and the SMILES notation NNc1c(F)c(F)c(F)c(F)c1F [2] [4]. This molecular architecture creates a highly electronegative aromatic system due to the extensive fluorine substitution pattern [1] [3].

Pentafluorophenyl Moiety Characteristics

The pentafluorophenyl moiety exhibits exceptional electron-withdrawing characteristics due to the presence of five fluorine atoms positioned around the benzene ring [24] [26]. These fluorine substituents contribute a strong negative inductive effect with a sigma inductive value of +0.51, combined with a positive mesomeric effect characterized by a sigma resonance value of -0.34 [26]. The extensive fluorination results in significant alterations to the electron distribution within the aromatic system, causing a substantial decrease in electron density throughout the ring structure [24] [26].

The pentafluorophenyl group demonstrates remarkable chemical stability while simultaneously enhancing the electrophilic nature of the aromatic ring [24]. This unique combination of properties makes the moiety particularly valuable in synthetic chemistry applications where both stability and reactivity are desired [6] .

Hydrazine Functional Group Properties

The hydrazine functional group (-NHNH₂) in pentafluorophenylhydrazine exhibits characteristic nucleophilic properties typical of alpha-effect nucleophiles [21] [22]. This functional group contains two nitrogen atoms with lone pairs of electrons, providing multiple sites for nucleophilic attack [6] [21]. The hydrazine moiety demonstrates enhanced nucleophilicity compared to simple amines due to the adjacent nitrogen atoms, a phenomenon known as the alpha effect [21] [27].

The hydrazine group readily participates in condensation reactions with carbonyl compounds to form hydrazone derivatives [19] [21]. Research has demonstrated that the nucleophilic character of the hydrazine group can be modulated by the electronic effects of the pentafluorophenyl substituent, which reduces the overall nucleophilicity through electron withdrawal [21] [22].

Physical Properties

Physical State and Appearance

Pentafluorophenylhydrazine exists as a solid at room temperature, typically appearing as a powder or crystalline material [2] [9]. The compound exhibits color variations ranging from white to pale cream, brown, or beige depending on purity and storage conditions [10] [11] [29]. The substance demonstrates crystalline characteristics and can be obtained in various physical forms including crystals, powder, crystalline powder, or flakes [29].

| Property | Value |

|---|---|

| Physical State | Solid |

| Appearance | White to pale cream/brown powder or crystals |

| Form | Crystals, powder, or flakes |

Melting Point (74-76°C) and Thermal Behavior

The melting point of pentafluorophenylhydrazine is consistently reported as 74-76°C across multiple sources [2] [5] [9] [11]. This relatively low melting point indicates moderate intermolecular forces within the crystal structure [28]. The compound exhibits a predicted boiling point of 117.6 ± 40.0°C at 760 mmHg, suggesting moderate thermal stability under standard atmospheric conditions [5] [28].

The thermal behavior is further characterized by a flash point of 24.9 ± 27.3°C, indicating relatively low thermal stability and potential flammability concerns [28]. The vapor pressure at 25°C is measured at 17.3 ± 0.2 mmHg, demonstrating moderate volatility at ambient temperature [28].

| Thermal Property | Value |

|---|---|

| Melting Point | 74-76°C |

| Boiling Point | 117.6 ± 40.0°C |

| Flash Point | 24.9 ± 27.3°C |

| Vapor Pressure (25°C) | 17.3 ± 0.2 mmHg |

Solubility Parameters

Pentafluorophenylhydrazine demonstrates selective solubility characteristics influenced by its molecular structure containing both polar and fluorinated components [6] [4]. The compound exhibits moderate solubility in polar protic solvents such as methanol and water due to hydrogen bonding interactions with the hydrazine functional group [4] [6]. Enhanced solubility is observed in polar aprotic solvents including acetonitrile and dimethylformamide, where dipole-dipole interactions are favored [6].

The extensive fluorination of the phenyl ring limits solubility in non-polar solvents such as hexane and toluene [6]. The unique solubility profile makes the compound particularly suitable for analytical applications where selective dissolution and extraction are required [4] [13].

| Solvent Type | Solubility | Interaction Mechanism |

|---|---|---|

| Polar Protic | Moderate | Hydrogen bonding with hydrazine group |

| Polar Aprotic | Good | Dipole-dipole interactions |

| Non-polar | Poor | Limited by polar functional groups |

Stability Under Various Conditions

Pentafluorophenylhydrazine exhibits air sensitivity and requires storage at -20°C to maintain stability [5] [11] [28]. The compound demonstrates remarkable stability when properly stored under inert atmosphere conditions [13]. Research has shown that the pentafluorophenyl group provides enhanced thermal stability compared to less fluorinated analogs [6] [13].

The stability is significantly influenced by environmental conditions, with exposure to air and moisture potentially leading to degradation [5] [11]. Long-term stability studies have demonstrated that the compound maintains integrity for extended periods when stored under appropriate conditions, with some applications showing stability over 11 weeks [13].

Electronic Properties

Electron Distribution and Effects of Fluorine Atoms

The five fluorine atoms in pentafluorophenylhydrazine create profound alterations in the electron distribution throughout the molecular structure [24] [26]. The highly electronegative fluorine atoms withdraw electron density from the aromatic ring system, resulting in a significant positive charge distribution on the benzene carbons [18] [24]. Computational studies reveal that the fluorine substitution pattern causes the tellurium atom in related pentafluorophenyl compounds to bear very high positive charges, exceeding 3 electron units [18].

The electron distribution analysis using quantum chemical topology methods demonstrates that the pentafluorophenyl system exhibits predominantly ionic character in its bonding interactions [18]. The electron density mapping shows substantial electron withdrawal from the aromatic pi-system, fundamentally altering the electronic character of the benzene ring compared to unsubstituted phenyl systems [24] [26].

| Electronic Parameter | Effect |

|---|---|

| Electron Density Distribution | Significantly reduced in aromatic ring |

| Charge Distribution | Positive polarization of carbon atoms |

| Bonding Character | Predominantly ionic interactions |

Electronegativity Influences on Reactivity

The electronegativity effects of the five fluorine atoms dramatically enhance the electrophilic character of the pentafluorophenyl ring system [24]. The cumulative inductive effect of the fluorine substituents creates an electron-deficient aromatic system that exhibits increased reactivity toward nucleophilic species [24]. This electronic modification results in enhanced derivatization efficiency in analytical applications due to the increased electrophilicity .

The electronegativity influences extend beyond the immediate aromatic system, affecting the reactivity of the attached hydrazine functional group [21] [22]. The electron-withdrawing nature of the pentafluorophenyl moiety reduces the nucleophilicity of the hydrazine nitrogen atoms, as demonstrated in comparative kinetic studies showing slower reaction rates for pentafluorophenylhydrazine compared to less electronegative analogs [21] [22].

Nucleophilicity of the Hydrazine Group

The hydrazine functional group in pentafluorophenylhydrazine exhibits modified nucleophilic behavior due to the electron-withdrawing effects of the pentafluorophenyl substituent [21] [22]. Quantitative nucleophilicity measurements using the Mayr nucleophilicity scale indicate that hydrazines typically demonstrate enhanced nucleophilicity compared to simple amines, with hydrazine showing N parameter values of 13.46 in water and 16.45 in acetonitrile [25] [27].

However, the pentafluorophenyl substitution significantly diminishes this nucleophilic character [21] [22]. Kinetic studies reveal that pentafluorophenylhydrazine reacts substantially slower than electron-rich hydrazine derivatives, with rate constants showing it among the slowest reacting hydrazines in the series studied [21] [22]. The reduced nucleophilicity is attributed to the strong electron-withdrawing inductive effect of the fluorinated aromatic ring [22].

| Nucleophilicity Parameter | Value/Description |

|---|---|

| Mayr N Parameter Influence | Reduced compared to unsubstituted hydrazine |

| Relative Reactivity | Among slowest in hydrazine series |

| Electronic Effect | Strong electron withdrawal reduces nucleophilicity |

Electronic Effects on Reaction Rates

The electronic structure of pentafluorophenylhydrazine profoundly influences reaction kinetics across various chemical transformations [21] [22]. Comparative kinetic studies demonstrate that electron-deficient hydrazines, including pentafluorophenylhydrazine, exhibit significantly slower reaction rates in hydrazone formation reactions compared to electron-rich analogs [21] [22]. The rate-determining step in these reactions involves the breakdown of tetrahedral intermediates, which is hindered by the electron-withdrawing effects of the pentafluorophenyl group [22].

Detailed mechanistic investigations reveal that the electronic effects influence both the initial nucleophilic attack and subsequent elimination steps [21] [22]. The electron-deficient nature of pentafluorophenylhydrazine results in reduced stabilization of reaction intermediates, leading to higher activation barriers and consequently slower overall reaction rates [22]. These electronic effects make pentafluorophenylhydrazine particularly stable toward unwanted side reactions while maintaining sufficient reactivity for controlled synthetic applications [19] [21].

The correlation between electronic structure and reactivity follows predictable patterns, with Hammett sigma values showing a roughly linear relationship with reaction rates, yielding a rho value of -1.3 for the series of substituted hydrazines [22]. This quantitative relationship confirms that the electron-withdrawing pentafluorophenyl substituent significantly reduces the nucleophilic reactivity of the hydrazine functional group through inductive electronic effects [22].

| Electronic Effect | Impact on Reaction Rate |

|---|---|

| Electron Withdrawal | Decreased nucleophilic reactivity |

| Intermediate Stabilization | Reduced, leading to slower reactions |

| Activation Barriers | Increased due to electronic effects |

| Hammett Correlation | Linear relationship (ρ = -1.3) |

Synthetic Routes

Traditional Synthesis Methodologies

Traditional synthesis methodologies for pentafluorophenylhydrazine have been well-established in the literature and primarily rely on nucleophilic aromatic substitution reactions. The most widely utilized traditional approach involves the reaction of hexafluorobenzene with hydrazine hydrate in alcoholic solvents [1] [2] [3]. This method represents a classical nucleophilic displacement reaction where the hydrazine acts as a nucleophile, displacing one fluorine atom from the perfluorinated benzene ring.

The standard procedure involves heating a mixture of hexafluorobenzene and hydrazine hydrate in ethanol under reflux conditions for approximately eight hours [1] [4]. This method consistently yields pentafluorophenylhydrazine in 58-85% yields, making it the most reliable traditional synthetic route [1] [2]. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the electron-deficient pentafluorobenzene ring is highly susceptible to nucleophilic attack by the hydrazine nitrogen [1].

An alternative traditional approach involves the use of pentafluorophenyl diazonium salts, which can be reduced using various reducing agents such as sodium sulfite [5] [6]. This method follows classical procedures developed for phenylhydrazine synthesis, where benzenediazonium salts are reduced to yield the corresponding hydrazine derivatives [6]. However, this approach requires multiple synthetic steps and careful handling of diazonium intermediates, making it less favorable compared to the direct displacement method.

Modern Synthetic Approaches

Modern synthetic approaches to pentafluorophenylhydrazine have focused on improving reaction efficiency, reducing environmental impact, and enhancing process control. Microwave-assisted synthesis has emerged as a particularly effective modern approach, offering significant advantages over traditional heating methods [7]. Under microwave irradiation, the synthesis can be completed in 10-30 minutes with yields ranging from 82-94%, representing a substantial improvement in both time efficiency and product yield [7].

The use of ionic liquid media represents another innovative modern approach. The employment of 1-butyl-3-methylimidazolium tetrafluoroborate as a reaction medium has demonstrated yields of 74-83% under conventional thermal heating conditions [7]. Ionic liquids offer unique advantages including thermal stability, negligible vapor pressure, and the ability to dissolve both organic and inorganic compounds, making them ideal media for fluorinated compound synthesis [7].

Ball mill mechanochemistry has emerged as a highly efficient modern synthetic approach, utilizing mechanical energy to drive chemical transformations in the solid state [7]. This method can achieve yields of 80-86% within 3-6 minutes of grinding, representing an exceptionally rapid and energy-efficient synthetic route [7]. The mechanochemical approach operates through the formation of hot spots during mechanical grinding, creating localized high-temperature regions that facilitate the reaction without bulk heating [7].

Continuous flow synthesis represents the most advanced modern approach, offering precise control over reaction parameters and the ability to rapidly optimize reaction conditions [8]. Flow reactors enable continuous production with yields typically ranging from 75-90%, while providing enhanced safety through better heat and mass transfer characteristics [8]. The continuous nature of flow synthesis makes it particularly attractive for industrial-scale production.

Green Chemistry Alternatives

Green chemistry alternatives for pentafluorophenylhydrazine synthesis focus on minimizing environmental impact while maintaining synthetic efficiency. Solvent-free mechanochemical synthesis represents the most environmentally benign approach, achieving atom economies of 90-95% with E-factors as low as 0.5-1.0 [7] [8]. This approach eliminates the need for organic solvents entirely, significantly reducing waste generation and environmental impact.

Aqueous medium synthesis has been developed as an alternative to organic solvent-based methods, utilizing water as the primary reaction medium [8] [9]. While water presents challenges due to the hydrophobic nature of fluorinated compounds, specialized surfactant systems and phase-transfer catalysts can facilitate the reaction. Aqueous synthesis typically achieves atom economies of 85-90% with moderate E-factors of 2.5-3.0 [8].

Biocatalytic approaches represent the frontier of green chemistry for pentafluorophenylhydrazine synthesis, although applications remain limited due to the specialized nature of fluorinated substrates [8]. Enzymatic systems capable of handling fluorinated compounds could potentially achieve atom economies exceeding 90% with minimal waste generation [8]. However, the development of suitable enzyme systems remains a significant challenge due to the unique chemical properties of perfluorinated aromatic compounds.

Microwave-assisted green synthesis combines the efficiency benefits of microwave heating with green chemistry principles by minimizing solvent use and reducing energy consumption [7] [8]. This approach typically achieves atom economies of 85-92% with E-factors ranging from 1.0-2.0, representing a balanced approach between synthetic efficiency and environmental responsibility [8].

Ionic liquid recycling protocols have been developed to address the environmental concerns associated with ionic liquid waste [7] [8]. These methods enable the recovery and reuse of ionic liquid media, achieving sustainability scores in the medium-high range while maintaining synthetic effectiveness [8]. The development of biodegradable ionic liquids further enhances the environmental profile of these synthetic approaches.

Purification and Characterization

Crystallization Techniques

Crystallization represents the primary purification method for pentafluorophenylhydrazine, offering effective removal of impurities while providing high-quality crystalline material suitable for analytical and synthetic applications. Recrystallization from ethanol represents the most commonly employed technique, typically achieving purities of 95-97% with recovery yields of 80-85% [10] [4]. The process involves dissolving the crude product in hot ethanol followed by controlled cooling to promote crystal formation.

Methanol-water mixture crystallization has emerged as a highly effective purification technique, utilizing an 8:2 methanol to water ratio at 40°C [10]. This method consistently achieves excellent crystal quality with purities ranging from 97-98% and recovery yields of 85-90% [10]. The mixed solvent system provides optimal solubility characteristics while promoting the formation of well-defined crystals suitable for structural analysis.

Hot ethyl acetate recrystallization offers an alternative approach for compounds that show limited solubility in alcoholic solvents [10]. Operating at temperatures of 50-70°C, this method typically achieves purities of 94-96% with recovery yields of 75-80% [10]. The moderate polarity of ethyl acetate makes it particularly suitable for removing polar impurities while maintaining good solubility for the target compound.

Chloroform recrystallization provides excellent results for high-purity applications, achieving purities of 96-98% with recovery yields of 82-88% [10]. The low polarity of chloroform makes it particularly effective for removing polar impurities, while the relatively low recrystallization temperature of 35-45°C minimizes thermal decomposition risks [10].

Sublimation purification represents the highest purity crystallization technique, achieving purities of 98-99% through vapor-phase separation [10]. Operating under vacuum at temperatures of 50-70°C, sublimation provides excellent crystal quality with minimal solvent contamination [10]. However, recovery yields are typically lower at 70-75% due to the selective nature of the sublimation process [10].

Chromatographic Purification

Chromatographic purification methods provide powerful tools for achieving high-purity pentafluorophenylhydrazine suitable for analytical and research applications. Column chromatography using silica gel stationary phase with hexane:ethyl acetate (10:1) mobile phase represents the standard preparative chromatographic method [4] [11]. This approach typically achieves purities of 94-97% and is particularly effective for removing structural analogs and synthetic impurities.

Flash chromatography offers enhanced resolution and reduced purification time compared to traditional column chromatography [4]. Utilizing fine silica gel and gradient elution with hexane:ethyl acetate systems, flash chromatography achieves purities of 96-98% with significantly improved separation efficiency [4]. The higher flow rates and optimized particle size distribution enable rapid purification while maintaining excellent resolution.

High-performance liquid chromatography purification represents the ultimate chromatographic technique for achieving analytical-grade purity [12] [13]. Utilizing C18 reverse-phase columns with acetonitrile:water gradient elution, preparative high-performance liquid chromatography consistently achieves purities exceeding 98-99% [12]. This method is particularly valuable for preparing reference standards and high-purity samples for advanced analytical applications.

Thin layer chromatography serves primarily as a monitoring tool rather than a preparative technique, enabling rapid assessment of purification progress and compound identity [14] [4]. Various solvent systems can be employed depending on the specific impurities present, with ultraviolet detection at 254 and 365 nanometers providing sensitive compound visualization [14] [4].

Gas chromatography provides excellent analytical capabilities for purity assessment and quality control [12] [13]. Capillary columns with helium carrier gas enable baseline separation of pentafluorophenylhydrazine from most synthetic impurities, providing quantitative purity determination with detection limits in the parts-per-million range [13]. The method offers excellent resolution and is particularly valuable for detecting volatile impurities and residual solvents.

Quality Control Parameters

Quality control parameters for pentafluorophenylhydrazine encompass a comprehensive range of analytical tests designed to ensure product consistency and suitability for intended applications. Melting point determination represents a fundamental quality control parameter, with acceptable specifications of 74-76°C measured using capillary melting point apparatus [2] [15] [16]. The melting point provides rapid assessment of product purity and identity, with deviations outside the specified range indicating potential impurities or decomposition.

Purity determination by gas chromatography serves as the primary quantitative quality control parameter, with specifications requiring ≥97.0% area percent purity [15] [12] [13]. The method utilizes capillary gas chromatography with flame ionization detection, providing accurate quantification of the main component relative to synthetic impurities and degradation products [13]. Integration parameters must be carefully controlled to ensure consistent and accurate purity determinations.

Water content determination using Karl Fischer titration ensures product stability and prevents hydrolysis-related degradation [16] [17]. Specifications typically require ≤0.5% water content, as elevated moisture levels can lead to hydrolysis of the hydrazine functionality and formation of corresponding amines [16]. The Karl Fischer method provides accurate and precise water determination in the parts-per-million range.

Residual solvent analysis using gas chromatography headspace techniques ensures removal of synthetic solvents and compliance with pharmaceutical and analytical standards [16] [18]. Individual solvent limits are typically set at ≤0.1% each, with total solvent content not exceeding established limits [18]. Common solvents monitored include ethanol, methanol, ethyl acetate, and other process-related solvents.

Elemental analysis provides definitive confirmation of molecular composition, with theoretical values of carbon: 36.37%, hydrogen: 1.53%, nitrogen: 14.14%, and fluorine: 47.96% [2] [16]. Acceptance criteria typically allow ±0.4% deviation from theoretical values, providing assurance of product identity and purity [16]. Modern combustion analyzers enable rapid and accurate determination of carbon, hydrogen, and nitrogen content.

Nuclear magnetic resonance purity assessment using proton, carbon-13, and fluorine-19 spectroscopy provides structural confirmation and purity determination [14] [19] [4]. Integrated purity calculations from proton nuclear magnetic resonance spectra should achieve ≥98.0% purity, with characteristic chemical shifts confirming molecular identity [16] [17]. The multiple nucleus approach provides comprehensive structural verification and impurity detection capabilities.

Mass spectral purity determination using either liquid chromatography-mass spectrometry or gas chromatography-mass spectrometry provides molecular weight confirmation and impurity profiling [14] [4]. The main peak should represent >95% of the total ion current, with molecular ion confirmation at mass-to-charge ratio 198 [4]. High-resolution mass spectrometry can provide elemental composition confirmation and detect trace-level impurities.

XLogP3

Melting Point

GHS Hazard Statements

H315 (91.67%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (91.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (89.58%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Dates

A rapid, sensitive and solvent-less method for determination of malonaldehyde in meat by stir bar sorptive extraction coupled thermal desorption and gas chromatography/mass spectrometry with in situ derivatization

Eric Dongliang Ruan, Jennifer Aalhus, Manuel JuárezPMID: 25380494 DOI: 10.1002/rcm.7058

Abstract

The traditional methods for analysis of malonaldehyde (MDA), such as the thiobarbituric acid (TBA) assay, require strong acidity at high temperature for derivatization and lack specificity in analysis. Stir bar sorptive extraction (SBSE) coupled with thermal desorption-gas chromatography/mass spectrometry (TD-GC/MS) with in situ derivatization using pentafluorophenylhydrazine (PFPH) under mild conditions is an emerging technique for MDA analysis.MDA in meat was derivatized with PFPH at pH ~4 for 1 h at room temperature, forming a relative stable derivative of MDA-PFPH. The derivative of MDA-PFPH was simultaneously extracted using SBSE. Then, MDA-PFPH was thermally released and quantitatively analyzed by GC/MS in selected ion monitoring (SIM) mode.

The method of SBSE-TD-GC/MS for MDA analysis with in situ derivatization was optimized and validated with good linearity, specificity and limit of detection/quantification (LOD/LOQ). The method was successfully applied for analysis of MDA in raw and cooked meat (pork).

The SBSE-TD-GC/MS method was suitable to monitor and analyze MDA in meat samples at trace levels. The simple, sensitive and solvent-less method with moderated in situ derivatization can be applied for analysis of MDA in a wide variety of foods and biological samples.

Combination of pentafluorophenylhydrazine derivatization and isotope dilution LC-MS/MS techniques for the quantification of apurinic/apyrimidinic sites in cellular DNA

Jie Li, Elvis M K Leung, Martin M F Choi, Wan ChanPMID: 23423125 DOI: 10.1007/s00216-013-6823-3

Abstract

Apurinic/apyrimidinic (AP) sites are common DNA lesions arising from spontaneous hydrolysis of the N-glycosidic bond and base-excision repair mechanisms of the modified bases. Due to the strong association of AP site formation with physically/chemically induced DNA damage, quantifying AP sites provides important information for risk assessment of exposure to genotoxins and oxidative stress. However, rigorous quantification of AP sites in DNA has been hampered by technical problems relating to the sensitivity and selectivity of existing analytical methods. We have developed a new isotope dilution liquid chromatography-coupled tandem mass spectrometry (LC-MS/MS) method for the rigorous quantification of AP sites in genomic DNA. The method entails enzymatic digestion of AP site-containing DNA by endo- and exonucleases, derivatization with pentafluorophenylhydrazine (PFPH), addition of an isotopically labeled PFPH derivative as internal standard, and quantification by LC-MS/MS. The combination of PFPH derivatization with LC-MS/MS analysis on a triple quadrupole mass spectrometer allows for sensitive and selective quantification of AP sites in DNA at a detection limit of 6.5 fmol, corresponding to 4 AP sites/10(9) nt in 5 μg of DNA, which is at least ten times more sensitive than existing analytical methods. The protocol was validated by AP site-containing oligonucleotides and applied in quantifying methyl methanesulfonate-induced formation of AP sites in cellular DNA.Carbonyl compounds in gas and particle phases of mainstream cigarette smoke

Xiaobing Pang, Alastair C LewisPMID: 21925713 DOI: 10.1016/j.scitotenv.2011.07.065

Abstract

Carbonyl compounds (carbonyls) are important constituents of cigarette smoke and some are toxic and may be carcinogenic or mutagenic to humans. In this study carbonyl emissions in the gas and particle phases of mainstream cigarette smoke were assessed by GC-MS with pentafluorophenyl hydrazine (PFPH) derivatization. Seven brands of cigarettes and one brand of cigar common in the UK market and having differing nicotine, tar and carbon monoxide yields were investigated. Sixteen carbonyl components were identified in gaseous emissions and twenty in the particle phase. In the gaseous emissions, acetaldehyde presented as the predominant species, followed by formaldehyde, 2-propenal, and pentanal. In the particulate emissions, 1-hydroxy-2-propanone was the most abundant followed by formaldehyde, benzaldehyde, and 2,5-dimethylbenzaldehyde. Significant differences were found in carbonyl emissions among the brands of cigarettes. The gaseous carbonyl emissions varied in the range of 216-405 μg cigarette(-1) (μg cig(-1)) and the particulate carbonyl emissions varied in the range of 23-127 μg cig(-1). Positive correlations were found between the total emission of carbonyls, tar yield and carbon monoxide yield. Similar gas/particle (G/P) partitioning ratios of carbonyls were found among all cigarettes, which implies that G/P partitions of carbonyls in smoke mainly depend on the physical properties of the carbonyls. The gaseous carbonyl emissions were enhanced by 40% to 130% when some of the water, accounting for 8-12% of cigarettes in mass, was removed from the tobacco. Non-filtered cigarettes showed significantly higher carbonyl emissions compared to their filtered equivalents. Carbonyl particulate accounted for 11-19% by mass of total particulate matter from tobacco smoke. The cigar generated 806 μg cig(-1) gaseous and 141 μg cig(-1) particulate carbonyls, which is 2-4 times greater than the cigarettes.Strategy for the identification of key odorants: application to shrimp aroma

S Rochat, J Egger, A ChaintreauPMID: 19651413 DOI: 10.1016/j.chroma.2009.07.014

Abstract

The GC-SNIF technique was used to obtain the olfactograms of shrimps, and their impact odorants were identified by MS hyphenated to the GC/olfactometric system and by comprehensive two-dimensional GC hyphenated to a time-of-flight MS. Confirming these identifications by their linear retention indices required application of a new strategy to compare retention indices between both instruments and with the in-house database. The aldehydes were confirmed by using their pentafluorophenylhydrazone derivatives, and 2-ethyl-3,5-dimethyl pyrazine had to be resolved from co-eluting compounds and then identified by multidimensional GC hyphenated to an MS and a sniff port. In both shrimp products, the most important odorants were trimethylamine, 2-acetyl-1-pyrroline, and 2-ethyl-3,5-dimethyl pyrazine, together with common carbonyl compounds.Determination of airborne carbonyls via pentafluorophenylhydrazine derivatisation by GC-MS and its comparison with HPLC method

Xiaobing Pang, Alastair C Lewis, Jacqueline F HamiltonPMID: 21645717 DOI: 10.1016/j.talanta.2011.03.072

Abstract

The classical analytical method for gaseous carbonyl measurements based on solid sorbent coated with 2,4-dinitrophenylhydrazine (DNPH) and analysis by HPLC/UV suffers from limited resolution of carbonyls with similar molecular structures and high molecular weights. In this paper, we report the development of a sensitive and reliable analytical method for simultaneous determination of 21 airborne carbonyls within the C(1)-C(9) range. Carbonyls were collected on a sampling tube filled with 100mg Tenax TA (60-80 mesh) sorbent coated with 1 μmol pentafluorophenyl hydrazine (PFPH), followed by solvent desorption and analysis by gas chromatography (GC)/mass spectrometry (MS). Common carbonyl gases including formaldehyde, acetaldehyde, butyraldehyde, hexaldehyde and benzaldehyde at ppbv levels were collected with efficiency greater than 90% onto sampling tubes at a flow rate of 100 mL min(-1). The limits of detection (LODs, signal/noise=3) of the tested carbonyls were in the range of 0.08-0.20 ppbv for a sampled volume of 24.0 L. These limits are less than or comparable with those that can be obtained using the DNPH-HPLC method. The method has been field-tested both in ambient air of York and in diluted cigarette smoke. Comparing field tests with the classical DNPH-HPLC method, good agreement was displayed between the two methods for the same carbonyls, but with more carbonyl species detected by the PFPH-GC/MS method. The PFPH-GC/MS method provides better molecular separation for carbonyls with similar structures, is highly sensitivity and gives confirmation of identification by structures when detected using MS.Application of pentafluorophenyl hydrazine derivatives to the analysis of nabumetone and testosterone in human plasma by liquid chromatography-atmospheric pressure chemical ionization-tandem mass spectrometry

J F Sheen, G R HerPMID: 15700167 DOI: 10.1007/s00216-004-2877-6

Abstract

Two carbonyl compounds, nabumetone and testosterone, were derivatized with pentafluorophenyl hydrazine (PFPH) and analyzed by atmospheric-pressure chemical-ionization mass spectrometry. The PFPH derivatives underwent dissociative electron capture in negative-ion APCI (ECAPCI) and gave intense [M-20](-) ions in the mass spectra. In positive-ion APCI, the PFPH derivatives underwent efficient protonation and gave intense [M + H](+) ions in the mass spectra. In CID, the major product ions of the [M-20](-) ions in ECAPCI corresponded to the partial moiety of PFPH. In contrast, the major product ions of [M + H](+) corresponded to the partial moiety of the analyte. By using selected reaction monitoring (SRM) detection, low pg of nabumetone (1 pg) and testosterone (7 pg) could be detected in both ECAPCI and positive-ion APCI. In comparison with the detection limits (SRM) of the underivatized analytes, use of the PFPH derivatives resulted in 2500-fold and 35-fold sensitivity enhancements for nabumetone and testosterone, respectively. The PFPH derivatives were applied to the analysis of nabumetone and testosterone in human plasma by both ECAPCI and positive-ion APCI and were found to enable detection of 0.1 ng mL(-1) nabumetone in spiked plasma. For testosterone, endogenous testosterone in female plasma was detected in both ECAPCI and positive-ion APCI.Quantitative determination of formaldehyde in cosmetics using combined headspace-solid-phase microextraction-gas chromatography

Rene Thomas Rivero, Vinod TopiwalaPMID: 15386025 DOI:

Abstract

The objective of this research was the application of headspace (HS)-solid-phase microextraction (SPME) for the quantitation of formaldehyde present in raw materials and cosmetic formulations. The formaldehyde was derivatized in situ first with pentafluorophenylhydrazine (PFPH), to form a derivative hydrazone. The formed hydrozone was adsorbed on a SPME fiber during headspace extraction under controlled conditions (time, temperature, volume, etc.). After the adsorption step, the SPME fiber was directly transferred into the gas chromatography (GC) injection port in which the analytes were thermally desorbed. Deuterated acetone was used as an internal standard (IS) in order to quantitate the formaldehyde content. For the experiment, a gas chromatograph equipped with a flame ionization detector (GC/FID) was employed. A gas chromatograph/mass spectrometer (GC/MS) was used for the qualitative confirmation of results in this work.HS-SPME determination of volatile carbonyl and carboxylic compounds in different matrices

Elena E Stashenko, Amanda L Mora, Martha E Cervantes, Jairo R MartínezPMID: 16884590 DOI: 10.1093/chromsci/44.6.347

Abstract

Specific chromatographic methodologies are developed for the analysis of carboxylic acids (C(2)-C(6), benzoic) and aldehydes (C(2)-C(10)) of low molecular weight in diverse matrices, such as air, automotive exhaust gases, human breath, and aqueous matrices. For carboxylic acids, the method is based on their reaction with pentafluorobenzyl bromide in aqueous solution, followed by the separation and identification of the resultant pentafluorobenzyl esters by means of headspace (HS)-solid-phase microextraction (SPME) combined with gas chromatography (GC) and electron capture detection (ECD). Detection limits in the microg/m(3) range are reached, with relative standard deviation (RSD) less than 10% and linear response (R(2) > 0.99) over two orders of magnitude. The analytical methodology for aldehydes is based on SPME with simultaneous derivatization of the analytes on the fiber, by reaction with pentafluorophenylhydrazine. The derivatization reagent is previously deposited on the SPME fiber, which is then exposed to the gaseous matrix or the HS of the sample solution. The pentafluorophenyl hydrazones formed on the fiber are analyzed selectively by means of GC-ECD, with detection limits in the ng/m(3) range, RSD less than 10%, and linear response (R(2) > 0.99) over two orders of magnitude.Reaction of malondialdehyde-DNA adducts with hydrazines-development of a facile assay for quantification of malondialdehyde equivalents in DNA

Michael Otteneder, John P Plastaras, Lawrence J MarnettPMID: 11896677 DOI: 10.1021/tx010105v

Abstract

Malondialdehyde is a ubiquitous product of lipid peroxidation that reacts with DNA to form premutagenic lesions. Principal among them is pyrimido-[1,2-alpha]purin-10(3H)-one (M(1)G). M(1)G has recently been found to be a reactive electrophile in DNA that couples with amines at basic pH or hydroxylamines at neutral pH. We explored the reaction of M(1)G with hydrazines because of the possibility that the latter could act as bifunctional nucleophiles to strip the malondialdehyde equivalent from DNA. Pentafluorophenylhydrazine reacted rapidly with M(1)G to form a hydrazone conjugate. This hydrazone was stable at room temperature and did not cyclize to form the corresponding pyrazole. In contrast, phenylhydrazine and benzylhydrazine reacted with M(1)G to form phenylpyrazole and benzylpyrazole, respectively. Pentafluorobenzylhydrazine reacted rapidly with M(1)G to form pentafluorobenzylpyrazole and dG in near quantitative yield. This reaction formed the basis for a quantitative assay for the presence of M(1)G or M(1)G equivalents in DNA or protein that utilized gas chromatography/negative chemical ionization mass spectrometry. The assay was extended to the oxopropenyl donors, M(1)A, base propenal, and N(epsilon)-3-oxopropenyl-lysine. Analysis of DNA treated with bleomycin demonstrated a linear increase in the level of oxopropenyl groups that plateaued at approximately 1 oxopropenyl group/100 bases at a bleomycin concentration of 200 microM. Parallel analysis of M(1)G in the samples revealed that this adduct represents a small fraction of the total oxopropenyl units generated in DNA by treatment with bleomycin.Comparison of extraction methods and detection systems in the gas chromatographic analysis of volatile carbonyl compounds

E E Stashenko, M C Ferreira, L G Sequeda, J R Martínez, J W WongPMID: 9335127 DOI: 10.1016/s0021-9673(97)00446-9